molecular formula C25H28O3 B1671711 Etofenprox CAS No. 80844-07-1

Etofenprox

Cat. No.: B1671711
CAS No.: 80844-07-1
M. Wt: 376.5 g/mol
InChI Key: YREQHYQNNWYQCJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Etofenprox primarily targets the sodium channels in the nervous system of insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

This compound, a pyrethroid ether pesticide, acts on the membrane of nerve cells, blocking the closure of the ion gates of the sodium channel during re-polarization . This action disrupts the transmission of nervous impulses, causing spontaneous depolarization of the membranes or repetitive discharges . At low concentrations, insects and other arthropods suffer from hyperactivity. At high concentrations, they become paralyzed and eventually die .

Biochemical Pathways

This compound affects the biochemical pathways associated with the transmission of nerve impulses. By blocking the sodium channels, it disrupts the normal flow of ions, leading to a breakdown in the communication between nerve cells . This disruption in the nervous system leads to hyperactivity at low concentrations and paralysis at high concentrations .

Pharmacokinetics

Topically administered this compound primarily remains on the hair-coat of the treated animals and is very poorly absorbed through the skin . Treated animals can ingest this compound through licking or grooming . In dogs, ingested this compound was quickly but incompletely (~50%) absorbed into the blood .

Result of Action

The primary result of this compound action is the disruption of the nervous system in insects and other arthropods, leading to their death . In mammals, the primary symptoms of intoxication with this compound affect mainly the nervous and muscular systems . The liver was also a major target organ for the toxicity of this compound in dogs .

Action Environment

The efficacy of this compound as a grain protectant against several insect species, their developmental stages, and their progeny production depends on the type of the commodity that it is applied on . The performance of this compound differs among insect species and abiotic conditions . This compound is poorly absorbed by roots and little translocation occurs within plants . Its risk of leaching to groundwater is low .

Biochemical Analysis

Biochemical Properties

Etofenprox acts on the nervous system of insects, disrupting the function of the sodium channel . This disturbance in the nervous system occurs following direct contact or ingestion of the compound . It has been found that this compound may interact with key cytochrome P450 enzymes, which are known to confer metabolic pyrethroid resistance .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to disturb insect nervous systems, leading to hyperactivity at low concentrations and paralysis and death at high concentrations . In addition, it has been found to have effects on thyroid function and hepatic microsomal enzyme induction in rats .

Molecular Mechanism

The molecular mechanism of this compound involves disruption of sodium channel function in the nervous system of insects . This disruption impedes the transmission of nervous impulses, causing spontaneous depolarization of the membranes or repetitive discharges . This mechanism is similar to most synthetic pyrethroids .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects. For instance, it has been found that the insecticidal activity of this compound against various insects changes over time . Additionally, it has been noted that this compound may be particularly vulnerable to metabolic resistance mechanisms in vector populations over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been found that this compound has low acute oral and dermal toxicity in rats, with LD50 values greater than 2000 mg/kg body weight . It should be noted that cats are more susceptible to synthetic pyrethroids than dogs and do not tolerate doses that are harmless for dogs .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It has been found that this compound may interact with key cytochrome P450 enzymes, which are known to confer metabolic pyrethroid resistance . Additionally, it has been found that this compound is rapidly but partially absorbed after oral administration, and it is uniformly distributed through the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It has been found that this compound is rapidly but partially absorbed after oral administration, and it is uniformly distributed through the body . It is also transferred via the placenta and via milk .

Subcellular Localization

Given its mode of action on the nervous system of insects, it can be inferred that it likely interacts with the neuronal cells of insects

Preparation Methods

Synthetic Routes and Reaction Conditions: Etofenprox can be synthesized using p-tert-butyl phenol as the initial material. The synthesis involves four main reaction steps: acetylation, chlorination, oxyethylation, and etherification . The reaction conditions typically include the use of suitable solvents and catalysts to facilitate these transformations.

Industrial Production Methods: In industrial settings, this compound is produced by Mitsui Chemicals Agro Inc. The production process involves the formulation of technical this compound into various forms such as emulsifiable concentrates, wettable powders, and oil-in-water emulsions .

Chemical Reactions Analysis

Types of Reactions: Etofenprox undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Etofenprox has a wide range of scientific research applications:

Properties

IUPAC Name

1-ethoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREQHYQNNWYQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032610
Record name Etofenprox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80844-07-1
Record name Ethofenprox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80844-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofenprox [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080844071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofenprox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9032610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzene, 1-[[2-(4-ethoxyphenyl)-2-methylpropoxy]methyl]-3-phenoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOFENPROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LD7P9153C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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